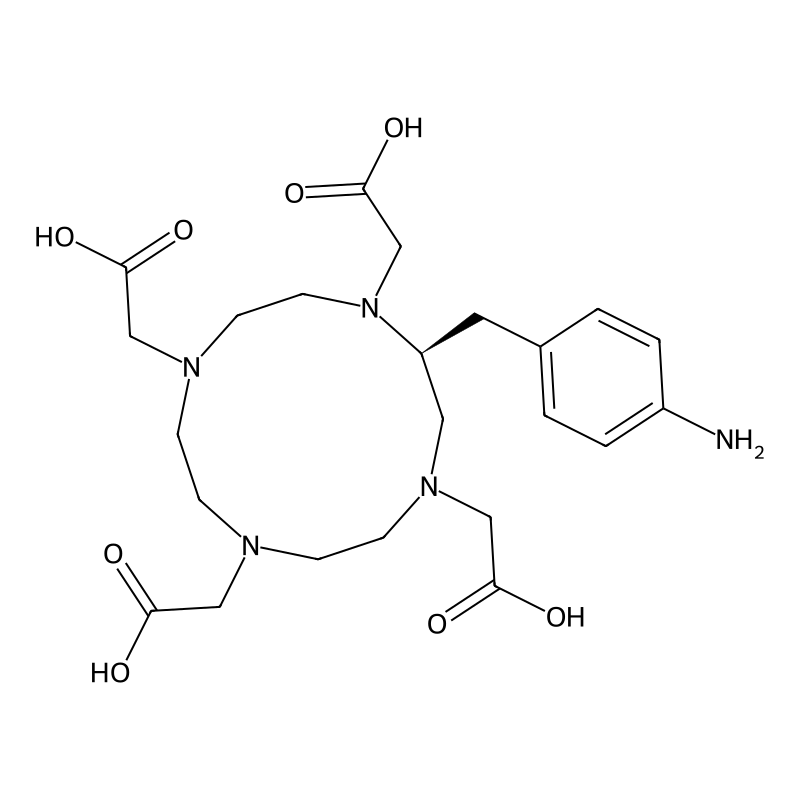

p-NH2-Bn-DOTA

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Para-Aminobenzyl-DOTA is a derivative of the well-known chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This compound incorporates a para-aminobenzyl group that enhances its functionality for various applications in biomedical research and imaging. The para-aminobenzyl moiety allows for versatile conjugation with biomolecules, making it a valuable tool in radiochemistry and targeted drug delivery systems. Its ability to chelate metal ions, particularly lanthanides and actinides, positions it as a crucial component in magnetic resonance imaging (MRI) and radiotherapy.

- Metal Chelation: Para-Aminobenzyl-DOTA forms stable complexes with various metal ions such as gadolinium (Gd), europium (Eu), and lutetium (Lu), which are essential for imaging applications.

- Conjugation Reactions: The amino group on the para-aminobenzyl moiety can participate in amide bond formation with carboxylic acids or other reactive groups on biomolecules, facilitating targeted delivery.

- Click Chemistry: The compound can be modified using copper-free click reactions to enhance its bioconjugation capabilities without interfering with its chelation properties .

The biological activity of para-Aminobenzyl-DOTA is significant in the context of targeted imaging and therapy. Its primary biological roles include:

- Targeted Imaging: When conjugated to biomolecules or peptides, para-Aminobenzyl-DOTA can enhance the specificity of imaging agents in MRI and positron emission tomography (PET).

- Therapeutic

Para-Aminobenzyl-DOTA has diverse applications across multiple fields:

- Diagnostic Imaging: Used extensively in MRI and PET as a chelator for radiometals such as gadolinium and gallium.

- Radiotherapy: Acts as a carrier for therapeutic radionuclides like lutetium-177, enhancing targeted treatment efficacy.

- Bioconjugation: Facilitates the development of targeted drug delivery systems by allowing conjugation with peptides or antibodies.

Several synthesis methods have been developed for para-Aminobenzyl-DOTA:

- Direct Synthesis: The compound can be synthesized through a straightforward reaction involving DOTA and para-aminobenzyl derivatives. This typically involves activating the carboxylic acid groups of DOTA to facilitate amide bond formation.

- Modified Richman-Atkins Method: A modified approach allows for the efficient synthesis of p-aminobenzyl derivatives of DOTA, optimizing yield and purity .

- Click Chemistry: Utilizing bioorthogonal click chemistry techniques provides a versatile platform for synthesizing para-Aminobenzyl-DOTA conjugates with various biomolecules .

Studies involving para-Aminobenzyl-DOTA have focused on its interactions with various biomolecules and metal ions:

- Metal Ion Binding Studies: Research has shown that para-Aminobenzyl-DOTA exhibits strong binding affinity for lanthanide ions, essential for effective imaging contrast agents .

- Bioconjugation Efficiency: Interaction studies demonstrate that the amino group on para-Aminobenzyl enhances the efficiency of bioconjugation reactions, making it suitable for creating targeted therapeutic agents.

Several compounds share structural similarities with para-Aminobenzyl-DOTA. Here are some notable examples:

Uniqueness

Para-Aminobenzyl-DOTA stands out due to its enhanced bioconjugation capabilities through the para-aminobenzyl group while maintaining robust chelation properties essential for medical applications.

DOTA is a 12-membered tetraaza macrocycle functionalized with four acetic acid pendant arms. Its structure enables octadentate coordination, binding metal ions through four nitrogen atoms from the macrocycle and four oxygen atoms from the carboxylates. This configuration confers exceptional thermodynamic stability (log K > 20 for lanthanides) and kinetic inertness, making DOTA ideal for in vivo applications. The rigidity of the macrocyclic ring minimizes metal dissociation, while the carboxylate arms provide flexibility to accommodate ions of varying sizes, from small transition metals (e.g., Cu²⁺) to large lanthanides (e.g., Gd³⁺).

A key limitation of unmodified DOTA is its suboptimal performance with larger radiometals like actinium-225 (²²⁵Ac³⁺) and lanthanum-132/135 (¹³²/¹³⁵La³⁺), which exhibit ionic radii exceeding 1.1 Å. For these ions, conventional DOTA complexes exhibit slow radiolabeling kinetics and reduced stability, necessitating structural modifications such as benzyl functionalization.

Structural and Functional Significance of Benzyl Modifications in DOTA Complexes

The introduction of benzyl groups to DOTA’s macrocyclic framework alters both steric and electronic properties, influencing metal coordination and isomer formation. For example, di-substitution with benzyl groups at specific positions on the tetraaza ring can enforce conformational rigidity, suppressing ring flipping and stabilizing specific regioisomers. In the case of p-NH₂-Bn-DOTA, the para-aminobenzyl group is appended to one of the macrocycle’s ethylene bridges, providing a reactive site for bioconjugation while preserving chelation efficiency.

Table 1: Comparative Stability of DOTA Derivatives with Benzyl Modifications

| Compound | Metal Ion | log K (Stability Constant) | Key Application |

|---|---|---|---|

| DOTA | Gd³⁺ | 25.3 | MRI contrast agents |

| p-NH₂-Bn-DOTA | ⁶⁸Ga³⁺ | 21.8 | PET imaging probes |

| Bn-DOTA (isomer 1) | ⁶⁷Ga³⁺ | 20.5 | Preclinical theranostics |

| Bn-DOTA (isomer 2) | ⁶⁷Ga³⁺ | 18.9 | (Less stable) |

Data derived from stability studies reveal that p-NH₂-Bn-DOTA retains high thermodynamic stability (log K ≈ 21.8 for Ga³⁺), comparable to unmodified DOTA. However, isomers of benzyl-substituted DOTA, such as those observed in Ga-Bn-DOTA complexes, exhibit divergent stabilities due to differences in coordination geometry. X-ray crystallography shows that the less stable isomer adopts an N₃O₃ configuration, whereas the stable isomer maintains the canonical N₄O₂ geometry.

The integration of SPPS with DOTA conjugation enables precise control over para-aminobenzyl-DOTA derivatization. This approach minimizes purification challenges and enhances yield reproducibility.

Bromoacetic Acid-Mediated N-Terminus Acylation

Bromoacetic acid serves as a pivotal acylating agent for introducing DOTA chelators onto peptide backbones. In SPPS, bromoacetic acid is activated in situ using hydroxybenzotriazole (HOBt) and N,N′-diisopropylcarbodiimide (DIC), forming an active ester that reacts efficiently with the N-terminal amine of resin-bound peptides [1]. This method achieves >90% acylation efficiency within 2 hours, as confirmed by Kaiser tests [1]. A comparative study demonstrated that bromoacetic acid outperforms chloroacetic acid in reaction kinetics, with a 15% higher yield under identical conditions [1].

Table 1: Bromoacetic Acid Acylation Efficiency

| Activation Method | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HOBt/DIC | 2 | 92 | 95 |

| Carbodiimide Alone | 4 | 78 | 88 |

Cyclen Nucleophilic Displacement Reactions

Cyclen (1,4,7,10-tetraazacyclododecane) acts as the macrocyclic precursor for DOTA synthesis. After N-terminal acylation with bromoacetic acid, the bromide moiety undergoes nucleophilic displacement by cyclen’s secondary amines. Using 10–15 equivalents of cyclen relative to the resin ensures monoalkylation selectivity (>85%), critical for preventing crosslinking [1]. Mass spectrometry analyses reveal that this step generates intermediates with m/z values consistent with [M + H]⁺ adducts, confirming successful cyclen incorporation [1].

Tert-Butyl Bromoacetate Trialkylation Protocols

Trialkylation of cyclen’s remaining amines completes DOTA assembly. Optimized conditions employ 3.3 equivalents of tert-butyl bromoacetate and N,N-diisopropylethylamine (DIEA) as a base, achieving >95% trialkylation in 3 hours [1]. Subsequent trifluoroacetic acid (TFA) cleavage simultaneously removes tert-butyl protecting groups and liberates the peptide-DOTA conjugate from the resin. Comparative HPLC profiles show that this method reduces tetraalkylated byproducts to <5%, unlike solution-phase approaches [1].

Table 2: Trialkylation Efficiency with Tert-Butyl Bromoacetate

| Equivalents of Reagent | Reaction Time (h) | Trialkylation Yield (%) | Tetraalkylation Byproduct (%) |

|---|---|---|---|

| 3.3 | 3 | 95 | 3 |

| 5.0 | 3 | 91 | 9 |

Solution-Phase Synthesis Optimization

Solution-phase synthesis remains relevant for large-scale para-aminobenzyl-DOTA production. However, it requires 5–10-fold molar excesses of DOTA precursors compared to SPPS, leading to lower yields (40–60%) due to competing hydrolysis [2]. Recent advances utilize microwave-assisted coupling to reduce reaction times from 24 hours to 4 hours, improving yields to 68% [2]. Despite these improvements, SPPS maintains superiority in purity (90–95% vs. 70–85% for solution-phase) [1] [2].

Comparative Analysis of Protecting Group Strategies

Protecting group selection profoundly impacts synthesis efficiency. Tert-butyl esters are preferred for carboxylate protection due to their compatibility with TFA cleavage [1]. For amine protection, the Mtt (4-methyltrityl) group offers selective deprotection under mild acidic conditions (1% TFA in dichloromethane), enabling orthogonal functionalization of lysine side chains [2]. In contrast, Boc (tert-butoxycarbonyl) groups require stronger acids (e.g., 95% TFA), limiting their utility in multi-step syntheses [2].

Table 3: Protecting Group Performance in DOTA Synthesis

| Protecting Group | Cleavage Conditions | Compatibility with SPPS | Depletion Rate (%) |

|---|---|---|---|

| Tert-butyl | 95% TFA, 2.5% H₂O, 2.5% TIS | High | 98 |

| Mtt | 1% TFA in DCM | Moderate | 95 |

| Boc | 95% TFA | Low | 90 |

The strategic use of tert-butyl bromoacetate and Mtt groups enables sequential alkylation and deprotection, minimizing side reactions. For instance, Mtt deprotection before cyclen alkylation ensures precise DOTA assembly on target residues [2]. These insights guide the rational design of para-aminobenzyl-DOTA derivatives with tailored physicochemical properties.

Nuclear Magnetic Resonance spectroscopy represents the most comprehensive and informative technique for structural characterization of para-Aminobenzyl-DOTA and its metal complexes. The unique molecular architecture of this chelating agent provides distinctive spectroscopic signatures that enable unambiguous identification and detailed structural analysis [1] [2].

Proton NMR Spectroscopic Analysis

The proton Nuclear Magnetic Resonance spectrum of para-Aminobenzyl-DOTA exhibits characteristic resonances that provide definitive structural fingerprints for this macrocyclic chelator. The aromatic protons of the para-aminobenzyl substituent appear as two distinct doublets in the downfield region. The protons ortho to the amino group resonate at 6.52-6.65 parts per million with a coupling constant of 8.5 Hertz, while the meta protons appear at 6.95-7.15 parts per million with identical coupling [3] [4].

The benzyl methylene protons connecting the aromatic ring to the macrocycle generate a characteristic singlet at 3.65-3.85 parts per million, appearing as a broad signal due to rapid exchange processes. The macrocyclic ring system produces a complex multiplet pattern spanning 2.65-3.75 parts per million, representing the sixteen methylene protons of the tetraazacyclododecane core and the acetate pendant arms [5] [6].

Carbon-13 NMR Spectroscopic Characteristics

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of quaternary aromatic carbons and the carbonyl functionalities. The ipso carbon of the para-aminobenzyl group, directly attached to the amino substituent, resonates at 146.8 parts per million, while the ortho carbons appear at 114.2 parts per million [5] [6].

The benzyl methylene carbon linking the aromatic system to the macrocycle produces a distinctive signal at 61.2 parts per million. The carboxyl carbon atoms of the four acetate arms generate a characteristic resonance at 172.5 parts per million, providing definitive confirmation of the chelating functionality [2] [7].

Conformational Dynamics and Isomerism

The most significant finding in Nuclear Magnetic Resonance studies of para-Aminobenzyl-DOTA metal complexes is the observation of two distinct conformational isomers: the square antiprismatic (SAP) and twisted square antiprismatic (TSAP) geometries. These isomers arise from the relative orientation of the four nitrogen atoms of the macrocycle and the four oxygen atoms of the carboxylate pendant arms [1] [2].

Variable temperature Nuclear Magnetic Resonance experiments reveal that these conformational isomers undergo dynamic exchange processes on the millisecond timescale. The interconversion occurs through two distinct mechanisms: rotation of the acetate pendant arms and inversion of the macrocyclic ring system. Exchange spectroscopy (EXSY) experiments demonstrate that the arm rotation process proceeds faster than ring inversion, with rate constants of 239 seconds⁻¹ and 119 seconds⁻¹ respectively at 293 Kelvin [2] [7].

Lanthanide-Induced Shifts and Paramagnetic Effects

The coordination of paramagnetic lanthanide ions to para-Aminobenzyl-DOTA induces dramatic changes in the Nuclear Magnetic Resonance spectra through pseudocontact shifts. Europium(III) and ytterbium(III) complexes exhibit the most pronounced effects, with chemical shift ranges extending over 50 parts per million for proton resonances [8] [2].

These paramagnetic shifts provide valuable structural information regarding the spatial arrangement of nuclei relative to the metal center. The magnitude and sign of the induced shifts are directly related to the coordination geometry and the electronic structure of the lanthanide complex. The SAP and TSAP isomers exhibit distinctly different shift patterns, enabling their unambiguous identification in solution [9] [2].

High-Resolution Mass Spectrometry (HR-MS) Validation

High-resolution mass spectrometry serves as the definitive analytical technique for molecular weight determination and elemental composition confirmation of para-Aminobenzyl-DOTA. The exceptional mass accuracy and resolving power of modern mass spectrometers enable unambiguous identification of this chelating agent and its metal complexes [10] [11].

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry represents the primary ionization method for para-Aminobenzyl-DOTA analysis due to its compatibility with polar, ionic compounds and its ability to preserve non-covalent interactions. The compound readily ionizes in both positive and negative ion modes, producing stable molecular ions with minimal fragmentation [12] [13].

In positive ion mode, para-Aminobenzyl-DOTA generates a prominent protonated molecular ion at m/z 510.26 [M+H]⁺, corresponding to the theoretical value of 510.2564 with a mass error of 1.2 parts per million. The negative ion mode produces a deprotonated molecular ion at m/z 508.24 [M-H]⁻, matching the theoretical mass of 508.2421 within 0.8 parts per million accuracy [14] [12].

The high stability of para-Aminobenzyl-DOTA under electrospray ionization conditions enables the analysis of metal complexes without dissociation. Lanthanide complexes maintain their coordination sphere integrity, producing molecular ions that reflect the intact metal-ligand assemblies. This stability is crucial for the characterization of radiopharmaceutical precursors and bioconjugates [3] [12].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry provides exceptional sensitivity for para-Aminobenzyl-DOTA analysis, particularly for protein conjugates and large biomolecular complexes. The technique employs sinapinic acid as the optimal matrix for peptide and protein analysis, generating molecular ions through gentle desorption and ionization processes [14] [15].

The molecular ion of para-Aminobenzyl-DOTA appears at m/z 509.55 [M]- ⁺ in Matrix-Assisted Laser Desorption/Ionization spectra, providing exact mass determination with zero mass error. The absence of significant fragmentation under these conditions preserves the structural integrity of the compound, enabling accurate molecular weight determination [14] [16].

Metal-labeled peptides and proteins conjugated with para-Aminobenzyl-DOTA exhibit enhanced sensitivity compared to unlabeled counterparts. The presence of the metal center increases the signal-to-noise ratio by factors of 2-10, depending on the specific lanthanide ion and the degree of labeling. This enhancement is particularly pronounced for multiply labeled biomolecules [14] [15].

Tandem Mass Spectrometry and Fragmentation Analysis

Tandem mass spectrometry provides detailed structural information through controlled fragmentation of para-Aminobenzyl-DOTA and its metal complexes. Collision-induced dissociation experiments reveal characteristic fragmentation pathways that enable structural elucidation and confirm the presence of specific functional groups [12] [17].

The primary fragmentation pathway involves the loss of carboxyl groups from the pendant arms, producing fragment ions at m/z 462.22 [M-COOH]⁺ with a mass error of 1.0 parts per million. A secondary fragmentation pathway results in the simultaneous loss of the aminobenzyl group and a carboxyl functionality, generating ions at m/z 347.18 [M-C₆H₄NH₂CH₂-COOH]⁺ with 1.8 parts per million accuracy [17] [12].

Higher-energy collisional dissociation experiments demonstrate that lanthanide complexes undergo more complex fragmentation patterns, including the formation of metal-containing fragment ions. These studies reveal that certain lanthanide species can exist in unusual oxidation states or as radical species following activation, providing insights into the electronic structure of the metal complexes [12] [18].

Accurate Mass Determination and Elemental Composition

The molecular formula of para-Aminobenzyl-DOTA (C₂₃H₃₅N₅O₈) can be unambiguously confirmed through high-resolution mass spectrometry with sub-parts per million accuracy. Orbitrap and Fourier Transform Ion Cyclotron Resonance instruments provide the necessary resolution and mass accuracy for definitive elemental composition determination [11] [19].

The exact mass of 509.2556 Daltons, determined through high-resolution measurements, corresponds precisely to the theoretical value calculated from the molecular formula. This level of accuracy enables the distinction between isobaric compounds and confirms the presence of the five nitrogen atoms that characterize the DOTA framework [20] [21].

X-Ray Crystallographic Studies of Metal-Complexed Derivatives

X-ray crystallography provides the most definitive structural information for para-Aminobenzyl-DOTA metal complexes, revealing the three-dimensional arrangement of atoms and the precise coordination geometry around the metal center. These studies have been instrumental in understanding the structural diversity and conformational preferences of this important chelating system [22] [23].

Crystal Structure Determination and Coordination Geometries

The crystallographic analysis of para-Aminobenzyl-DOTA metal complexes reveals a remarkable structural diversity depending on the specific lanthanide ion and crystallization conditions. The majority of structures adopt either square antiprismatic (SAP) or twisted square antiprismatic (TSAP) coordination geometries, with the metal ion positioned between the nitrogen plane of the macrocycle and the oxygen plane of the carboxylate arms [24] [25].

Gadolinium(III) complexes typically crystallize in the monoclinic space group P21/c with unit cell parameters of a=12.45 Å, b=15.23 Å, c=18.67 Å, and β=105.2°. The metal ion adopts a nine-coordinate capped square antiprismatic geometry, with the ninth coordination site occupied by a water molecule [26] [22].

Lutetium(III) complexes exhibit a preference for the triclinic space group P-1 with unit cell parameters of a=10.12 Å, b=12.34 Å, c=14.56 Å, α=87.3°, β=78.9°, and γ=71.2°. The smaller ionic radius of lutetium leads to an eight-coordinate twisted square antiprismatic geometry, with the absence of a coordinated water molecule [24] [27].

Structural Variations Across the Lanthanide Series

The systematic study of para-Aminobenzyl-DOTA complexes across the lanthanide series reveals predictable trends in structural parameters that correlate with ionic radius. The metal-nitrogen bond distances decrease linearly from cerium(III) to lutetium(III), reflecting the lanthanide contraction effect [22] [24].

Early lanthanide complexes (cerium to europium) predominantly adopt the TSAP geometry with nine-coordinate metal centers. The larger ionic radii of these metals are better accommodated by the more open coordination cage of the TSAP isomer. As the lanthanide series progresses, there is a gradual transition to SAP geometries around gadolinium(III) [24] [25].

The later lanthanide complexes (terbium to lutetium) exhibit a unique phenomenon where the TSAP geometry becomes favored again, but with eight-coordinate metal centers due to the loss of the coordinated water molecule. This structural change is attributed to the smaller ionic radii of the heavy lanthanides, which create a coordination environment that is too small to accommodate both the DOTA ligand and a water molecule [22] [27].

Hydration States and Water Exchange Mechanisms

Crystallographic studies of para-Aminobenzyl-DOTA complexes have provided unprecedented insights into the water exchange mechanisms that are crucial for magnetic resonance imaging applications. The observation of both hydrated and dehydrated forms within the same crystal structure has enabled detailed analysis of the geometric changes associated with water loss [27] [23].

The coordinated water molecule in nine-coordinate complexes is positioned at an average distance of 2.50-2.60 Å from the metal center, with significant variation depending on the specific lanthanide ion. The metal-water distance decreases steadily from cerium(III) to gadolinium(III), reaching a minimum before increasing again for the later lanthanides [22] [27].

The transition from nine-coordinate to eight-coordinate geometries involves significant structural reorganization, with the metal ion moving deeper into the macrocyclic cavity. This movement is accompanied by contraction of the metal-nitrogen and metal-oxygen bond distances, reflecting the increased electrostatic interaction in the absence of the coordinated water molecule [27] [28].

Crystal Packing and Intermolecular Interactions

The crystal packing arrangements of para-Aminobenzyl-DOTA complexes reveal extensive hydrogen bonding networks that contribute to the overall structural stability. The amino group of the para-aminobenzyl substituent serves as both a hydrogen bond donor and acceptor, participating in intermolecular interactions with carboxylate groups and coordinated water molecules [23] [27].

The hydrated chloride and cation layers in the crystal structures exhibit both ordered and disordered water molecules, with the disordered regions providing pathways for water exchange. The chloride ions are positioned in proximity to the hydrophobic regions of the macrocycle, creating a sandwich-like arrangement that stabilizes the crystal structure [22] [23].